

5,7-Dihydroxy-2,2-dimethylchroman-4-one

chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5,7-Dihydroxy-2,2-dimethylchroman-4-one
Cat. No.:	B1620303

[Get Quote](#)

An In-depth Technical Guide to **5,7-Dihydroxy-2,2-dimethylchroman-4-one**

Foreword

As a Senior Application Scientist, the exploration of novel chemical entities is not merely an academic exercise; it is the foundational step in the multi-billion dollar journey of drug discovery and development. The chroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, a core framework that nature itself has selected for its potent and diverse biological activities.^{[1][2]} This guide focuses on a specific, yet highly significant, derivative: **5,7-Dihydroxy-2,2-dimethylchroman-4-one**.

The rationale for this deep dive is threefold. First, the 5,7-dihydroxy substitution pattern is a hallmark of many bioactive flavonoids, imparting significant antioxidant and enzyme-inhibitory properties.^[3] Second, the gem-dimethyl group at the C2 position locks the heterocyclic ring, preventing certain metabolic transformations and potentially enhancing bioavailability and stability compared to its flavanone counterparts. Finally, understanding this molecule is not just about its intrinsic properties, but about mastering the techniques and logical workflows applicable to an entire class of high-potential compounds.

This document is structured to be a practical and authoritative resource for researchers. We will move from the fundamental chemical identity to the intricacies of its spectroscopic signature, plausible synthetic routes, and the analytical methodologies required for its robust

characterization. Each section is built upon the principle of causality—explaining not just what to do, but why it is the logical next step in a research workflow.

Chemical Identity and Physicochemical Properties

The foundational step in any chemical investigation is to establish the precise identity and basic properties of the molecule. This information governs everything from solvent selection for reactions and analysis to predicting its behavior in biological systems.

Nomenclature and Structural Identifiers

- Systematic (IUPAC) Name: 5,7-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Common Synonyms: **5,7-Dihydroxy-2,2-dimethylchroman-4-one**
- CAS Number: 883-09-0[\[4\]](#)
- Molecular Formula: C₁₁H₁₂O₄[\[5\]](#)
- Molecular Weight: 208.21 g/mol
- InChI Key: JFWGYKRUMPKNKF-UHFFFAOYSA-N[\[5\]](#)

The structure consists of a phloroglucinol-derived A-ring fused to a γ -pyranone ring. The key features are:

- Chroman-4-one Core: A bicyclic system where a benzene ring is fused to a dihydropyranone ring. The absence of a C2-C3 double bond distinguishes it from the related chromone structure.[\[1\]](#)
- 5,7-Dihydroxy Pattern: Two phenolic hydroxyl groups on the A-ring, which are critical for antioxidant activity and metal chelation.
- 2,2-Dimethyl Substitution: A gem-dimethyl group at the C2 position of the heterocyclic ring.

Predicted Physicochemical Data

Quantitative data for this specific molecule is not extensively published. The table below summarizes key properties predicted based on its structure and data from analogous

compounds.

Property	Predicted Value / Observation	Rationale & Significance
Appearance	Pale yellow to off-white solid	Typical for phenolic compounds; color may depend on purity.
Melting Point	>200 °C (Decomposition likely)	High melting point expected due to intermolecular hydrogen bonding from the two hydroxyl groups. Analogous dihydroxychromones melt at high temperatures. ^[6]
Solubility	Soluble in DMSO, Methanol, Ethanol, Acetone. Sparingly soluble in water. Insoluble in Hexane.	The polar hydroxyl groups and carbonyl function confer solubility in polar organic solvents. Poor water solubility is expected due to the largely nonpolar carbon backbone.
XlogP	1.8	This predicted value suggests moderate lipophilicity, indicating the compound may have good potential for membrane permeability. ^[5]
pKa	~7.5 (7-OH), ~9.0 (5-OH)	The 7-OH is typically more acidic than the 5-OH, which is intramolecularly hydrogen-bonded to the C4-carbonyl, making its proton less available. These values are crucial for designing extraction and chromatography protocols.

Spectroscopic Signature for Structural Elucidation

Confirming the chemical structure is the most critical step after synthesis. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule. The data presented here is predictive, based on established chemical shift principles and data from closely related chroman-4-ones.[\[7\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[\[9\]](#)

2.1.1 ^1H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve polar compounds and exchange with labile protons (OH) makes it ideal for this structure.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0	Singlet	1H	5-OH	Strong deshielding due to intramolecular hydrogen bonding with the C4 carbonyl oxygen. This is a hallmark of 5-hydroxy-4-keto systems.
~10.8	Singlet (broad)	1H	7-OH	Labile phenolic proton, signal is typically broad and its position can be concentration-dependent.
~5.9	Doublet ($J \approx 2$ Hz)	1H	H-8	Aromatic proton meta-coupled to H-6.
~5.8	Doublet ($J \approx 2$ Hz)	1H	H-6	Aromatic proton meta-coupled to H-8. The high electron density from two ortho - OH groups shifts these protons significantly upfield.
~2.8	Singlet	2H	H-3	The two protons on C3 are adjacent to the carbonyl group.

They appear as a singlet because there are no adjacent protons to couple with (C2 is quaternary).

~1.4

Singlet

6H

C2-(CH₃)₂

The six protons of the two methyl groups at the C2 position are equivalent and appear as a sharp singlet.

2.1.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment.[\[10\]](#) The molecule has 11 carbon atoms, but due to the equivalence of the two methyl groups, only 10 signals are expected.

Chemical Shift (δ , ppm)	Assignment	Rationale
~195.0	C-4	Carbonyl carbon, significantly deshielded.
~165.0	C-7	Aromatic carbon attached to -OH.
~164.0	C-5	Aromatic carbon attached to -OH.
~162.0	C-8a	Aromatic quaternary carbon adjacent to oxygen and C4a.
~102.0	C-4a	Aromatic quaternary carbon, shielded by two ortho -OH groups.
~95.0	C-6	Aromatic C-H, highly shielded by two ortho/para oxygen substituents.
~94.0	C-8	Aromatic C-H, highly shielded by two ortho/para oxygen substituents.
~78.0	C-2	Quaternary sp^3 carbon attached to two methyl groups and the heterocyclic oxygen.
~49.0	C-3	Methylene (CH_2) carbon alpha to the carbonyl group.
~25.0	$C_2-(CH_3)_2$	Equivalent methyl carbons.

Mass Spectrometry (MS)

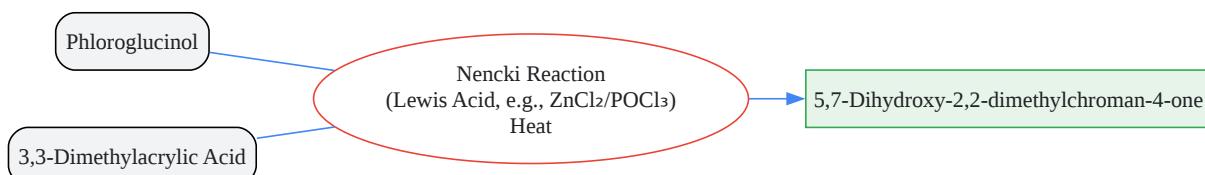
Mass spectrometry provides the exact molecular weight and fragmentation patterns useful for confirming the structure.

- Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.

- Expected $[M+H]^+$: 209.0808 (Calculated for $C_{11}H_{13}O_4^+$)
- Expected $[M-H]^-$: 207.0663 (Calculated for $C_{11}H_{11}O_4^-$)
- Key Fragmentation: A characteristic fragmentation pathway for chromanones is the Retro-Diels-Alder (RDA) reaction on the heterocyclic ring, although it is less common than in the unsaturated flavones. More likely fragmentation would involve the loss of a methyl group ($M-15$) or the loss of isobutylene from the heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[\[11\]](#)


Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3400-3200 (broad)	O-H stretch	Phenolic -OH	The broadness indicates hydrogen bonding.
~2950	C-H stretch	sp ³ C-H	Aliphatic C-H bonds of the methyl and methylene groups.
~1650 (strong)	C=O stretch	Ketone	Strong, sharp peak characteristic of a conjugated ketone. The frequency is lowered from a typical ketone (~1715 cm ⁻¹) due to conjugation with the aromatic ring and hydrogen bonding with the 5-OH group.
1600-1450	C=C stretch	Aromatic Ring	Multiple sharp peaks indicating the benzene ring.
~1250	C-O stretch	Aryl Ether	Stretch of the C-O bond within the pyranone ring and the C-OH of the phenols.

Synthesis and Purification Workflow

The synthesis of **5,7-dihydroxy-2,2-dimethylchroman-4-one** is not widely reported, necessitating a rational design based on established chromanone syntheses.[\[8\]](#)[\[12\]](#) The most logical approach is a one-pot cyclization reaction starting from phloroglucinol.

Proposed Synthetic Pathway: Nencki Reaction

The Nencki reaction provides a direct route to this structure from readily available starting materials. The causality is clear: phloroglucinol provides the A-ring with the required 5,7-dihydroxy pattern, and 3,3-dimethylacrylic acid provides the remaining atoms for the heterocyclic ring.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound via the Nencki reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes a rationale and a quality control check to ensure the process is proceeding as expected before moving to the next stage.

Step 1: Reaction Setup

- Apparatus: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1 equivalent).
- Reagents: Add 3,3-dimethylacrylic acid (1.1 equivalents).
- Catalyst: Cautiously add phosphorus oxychloride (POCl₃, 3-4 equivalents) followed by anhydrous zinc chloride (ZnCl₂, 1.5 equivalents). The Lewis acid is critical for catalyzing the Friedel-Crafts acylation and subsequent cyclization.
- Rationale: This combination of reagents facilitates an initial acylation of the electron-rich phloroglucinol ring, followed by an intramolecular Michael addition to form the chromanone ring system. An excess of the acid is used to drive the reaction to completion.

Step 2: Reaction Execution

- Heating: Heat the reaction mixture to 70-80 °C in an oil bath.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product should be more nonpolar than phloroglucinol. The reaction is typically complete within 4-6 hours.
- QC Check: The disappearance of the phloroglucinol spot on the TLC plate indicates the reaction is nearing completion.

Step 3: Work-up and Extraction

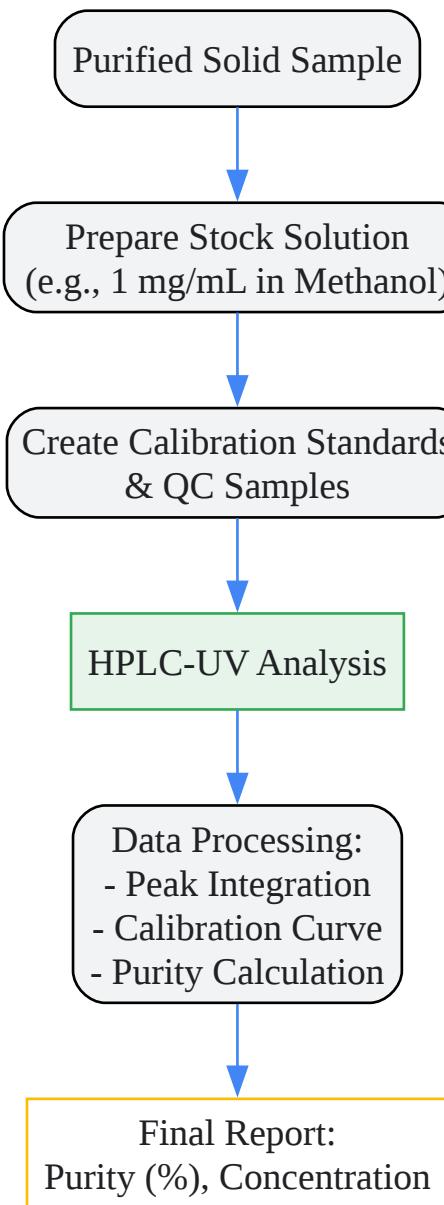
- Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This hydrolyzes the excess POCl_3 and precipitates the crude product.
- Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the product, separating it from inorganic salts.
- Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine to remove excess water.
- Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- QC Check: A crude solid or viscous oil should be obtained. A preliminary ^1H NMR can be taken at this stage to confirm the presence of the desired product before proceeding to purification.

Step 4: Purification

- Technique: The primary method for purification is flash column chromatography on silica gel.
- Eluent: A gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate, is recommended. This allows for the separation of nonpolar impurities first, followed by the product.

- Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
- QC Check: The final product's purity should be assessed by HPLC (>95%) and its structure confirmed by NMR, MS, and IR as detailed in Section 2.0.

Analytical Methodologies


Robust and validated analytical methods are required for accurate quantification and purity assessment, particularly in a drug development context.[\[13\]](#)

High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse technique for purity analysis and quantification.

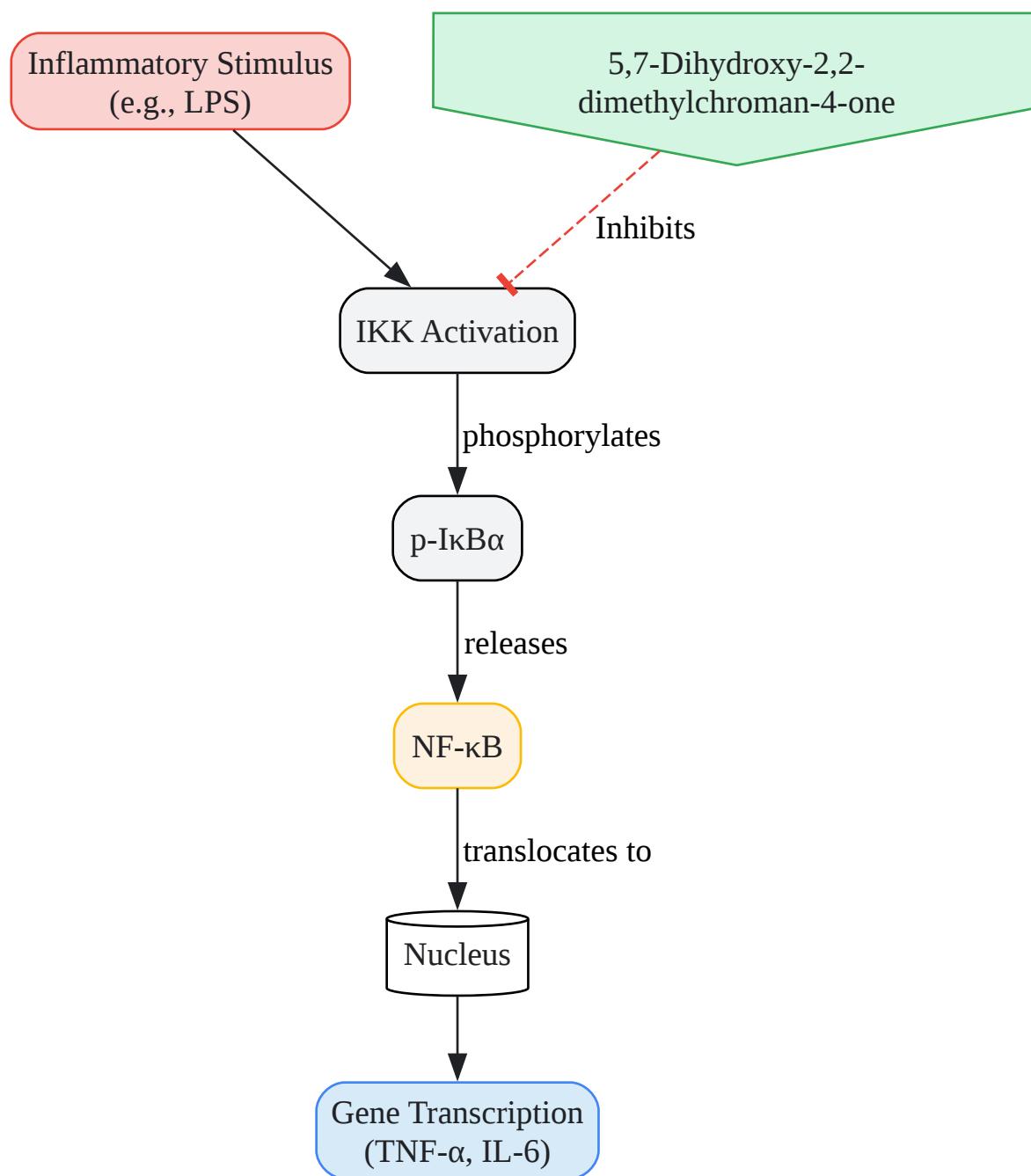
Parameter	Recommended Conditions	Rationale
Instrumentation	HPLC system with a UV/Vis or Diode Array Detector (DAD)	DAD allows for the simultaneous monitoring of multiple wavelengths and spectral analysis of the peak.
Column	C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 μ m)	The C18 stationary phase is suitable for retaining the moderately nonpolar chromanone structure.
Mobile Phase	Isocratic or Gradient elution with Acetonitrile and Water (each with 0.1% Formic Acid)	0.1% Formic acid is added to suppress the ionization of the phenolic hydroxyls, leading to sharper, more symmetrical peaks. A typical starting condition would be 40% Acetonitrile.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Detection Wavelength	~290 nm and ~330 nm	Chromanones typically exhibit two main absorption maxima. Monitoring at the λ_{max} provides the highest sensitivity.
Quantification	External standard calibration curve	A series of known concentrations of the purified compound are injected to create a linear calibration curve (Peak Area vs. Concentration).

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for purity assessment and quantification by HPLC-UV.

Biological Activity and Therapeutic Context


While direct biological data for **5,7-dihydroxy-2,2-dimethylchroman-4-one** is limited, its structural motifs allow for strong, evidence-based predictions of its potential activities. This serves as a crucial guide for designing initial biological screening campaigns.

Predicted Biological Activities

- **Antioxidant Activity:** The 5,7-dihydroxy pattern on the A-ring is a classic pharmacophore for radical scavenging. These phenols can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key process in mitigating oxidative stress-related diseases. This activity can be quantitatively measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[\[1\]](#)
- **Antimicrobial Activity:** Many chroman-4-one derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[\[3\]](#)[\[7\]](#) The mechanism often involves disruption of microbial cell membranes or inhibition of key cellular enzymes.
- **Anticancer Activity:** Flavonoids and related phenolic compounds are widely studied for their antiproliferative effects.[\[1\]](#) Potential mechanisms include the inhibition of protein kinases involved in cell cycle regulation (e.g., SIRT2 inhibitors[\[12\]](#)), induction of apoptosis, and suppression of tumor cell migration. The cytotoxicity of the compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines.

Proposed Mechanism of Action: Anti-inflammatory Pathway

A plausible mechanism for anti-inflammatory action, extrapolated from related flavonoids, is the inhibition of the NF-κB signaling pathway.[\[14\]](#) NF-κB is a master regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a molecule of significant academic and pharmaceutical interest. This guide has provided a comprehensive technical framework for its

study, from unambiguous structural identification and rational synthesis to robust analytical characterization and evidence-based biological evaluation.

The true value of this molecule lies not just in its predicted activities but in its potential as a template for further chemical modification. Future research should focus on:

- Execution and Validation: Performing the proposed synthesis and rigorously validating the predicted spectroscopic and biological data.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the A-ring or adding substituents to the C3 position to probe and optimize biological activity.
- Mechanism of Action Studies: Moving beyond broad screening assays to identify the specific cellular targets and pathways modulated by this compound.

This document serves as a launchpad for these efforts, grounding future research in the established principles of chemical and biological science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,7-Dihydroxy-2,2-dimethylchroman-4-one (883-09-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. PubChemLite - 5,7-dihydroxy-2,2-dimethylchroman-4-one (C11H12O4) [pubchemlite.lcsb.uni.lu]
- 6. 5,7-Dihydroxychromone | C9H6O4 | CID 5281343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [5,7-Dihydroxy-2,2-dimethylchroman-4-one chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620303#5-7-dihydroxy-2-2-dimethylchroman-4-one-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

